{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine
Overview
Description
{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine, commonly referred to as 4-BzPMA, is an aromatic amine derivative that has been widely studied in the scientific research community. It is a highly versatile compound that has been used in a variety of applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
- Building Block : This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers use it to construct novel organic frameworks, such as heterocycles and urea derivatives .
- Tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione : By cyclotrimerizing [4-(Benzyloxy)phenyl]methyl isocyanate, researchers can access this intriguing tricyclic compound. Investigating its properties and reactivity is an active area of study .
- Protodeboronation Strategy : Researchers have employed [4-(Benzyloxy)phenyl]methyl isocyanate in the synthesis of indolizidine derivatives. Protodeboronation reactions using less nucleophilic reagents lead to the formation of indolizidines with good diastereoselectivity .
- Key Intermediate : Starting from [4-(Benzyloxy)phenyl]oxadiazole-2(3H)-thione, researchers prepare 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases. These compounds exhibit diverse biological activities and are of interest in medicinal chemistry .
Organic Synthesis and Medicinal Chemistry
Cyclotrimerization Reactions
Indolizidine Synthesis
Oxadiazole Mannich Bases
properties
IUPAC Name |
1,1-diphenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO/c1-4-10-23(11-5-1)21-29-26-18-16-22(17-19-26)20-28-27(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19,27-28H,20-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFUABQHBYFNQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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